Lantibiotic mutacin B-Ny266
Description
Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) in Microbial Ecology
Lantibiotic mutacin B-Ny266 belongs to a larger class of natural products known as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). nih.gov RiPPs are produced by ribosomes as precursor peptides, which then undergo extensive enzymatic modifications to become biologically active. nih.govoup.com These modifications contribute to the vast structural and functional diversity of RiPPs. anr.frtandfonline.com
In microbial ecology, RiPPs play crucial roles in mediating interactions between different microorganisms. anr.fr They can act as signaling molecules or, more commonly, as antimicrobial agents, providing a competitive advantage to the producing organism. anr.frnih.gov The production of these peptides is a key strategy for bacteria to establish and maintain their niche within complex microbial communities, such as the oral biofilm. nih.govasm.org
Classification and Structural Features of Lantibiotics
Lantibiotics are a prominent family within the broader category of bacteriocins, which are proteinaceous antimicrobial compounds. wikipedia.orgnih.gov They are designated as Class I bacteriocins due to their extensive post-translational modifications. wikipedia.orgmicrobenotes.com The defining structural features of lantibiotics are the thioether cross-links formed by lanthionine (B1674491) (Lan) and β-methyllanthionine (MeLan) residues. oup.comnih.gov These modifications are crucial for their stability and biological activity. oup.com
Lantibiotics are generally categorized into two main types, Type A and Type B, based on their structural and functional characteristics. oup.comresearchgate.net
Type A lantibiotics are typically elongated, flexible, and cationic peptides. oup.commicrobenotes.com They are known to act by disrupting the cell membrane of target bacteria, often by forming pores. wikipedia.orgoup.com This mechanism leads to a rapid bactericidal effect. wikipedia.org Prominent examples of Type A lantibiotics include nisin, epidermin (B1255880), and subtilin. oup.commicrobenotes.com Mutacin B-Ny266 is classified as a Type A lantibiotic. capes.gov.br
Further subdivisions exist within the major lantibiotic classes. For instance, Type A lantibiotics are divided into subgroups based on their biosynthesis. Type A(I) lantibiotics, which include mutacin B-Ny266, are modified by two separate enzymes, a dehydratase (LanB) and a cyclase (LanC). nih.govresearchgate.netbanglajol.info In contrast, Type A(II) lantibiotics are modified by a single bifunctional enzyme (LanM). nih.govresearchgate.netbanglajol.info
Historical Context and Discovery of Mutacins from Streptococcus mutans
Streptococcus mutans, a primary etiological agent of dental caries, is a prolific producer of bacteriocins, which are specifically termed "mutacins" when produced by this species. nih.govnih.gov The term "mutacin" was first introduced in 1975. nih.gov The production of mutacins is a significant factor in the ability of S. mutans to colonize and thrive in the competitive environment of the dental biofilm. nih.govscielo.br
Over the years, numerous mutacins have been identified and characterized, revealing a diversity that includes both lantibiotic and non-lantibiotic types. nih.gov The lantibiotic mutacins, such as mutacin B-Ny266, are noted for their broad spectrum of activity against various Gram-positive bacteria. nih.gov
The discovery and study of mutacins began with early investigations into the microbial interactions within the oral cavity. scielo.br Mutacin B-Ny266, produced by S. mutans strain Ny266, was identified as a potent lantibiotic with a broad inhibitory spectrum. capes.gov.brnih.gov
Rationale for Comprehensive Investigation of this compound
The extensive research interest in mutacin B-Ny266 stems from its significant antimicrobial properties. nih.gov It has demonstrated potent activity against a wide range of oral streptococci, including most strains of S. mutans. nih.govnih.gov Furthermore, studies have shown its effectiveness against multi-drug resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). oup.comfrontiersin.org
The molecular structure of mutacin B-Ny266 has been elucidated, revealing it to be a highly modified peptide. nih.govnih.gov It is composed of two peptides, LanA and LanA', which are encoded by the lanA and lanA' genes, respectively. asm.org While the LanA peptide is essential for antimicrobial activity, the presence of LanA' enhances this activity, suggesting that mutacin B-Ny266 may function as a two-peptide lantibiotic. nih.govnih.gov The mature peptide has a molecular mass of 2270.29 ± 0.21 Da. capes.gov.br Its proposed amino acid sequence is F–K– –W–U–F– – –P–G– –A–K–O–G– –F–N– –Y–, differing from epidermin and gallidermin (B1576560) at several positions. capes.gov.br
The genetic locus responsible for the production of mutacin B-Ny266 is composed of several operons that encode proteins for regulation, biosynthesis, modification, transport, and immunity. nih.govasm.org The expression of the genes encoding the antimicrobial peptides is likely regulated by a conserved two-component system. nih.govnih.gov The in vivo efficacy of mutacin B-Ny266 has been demonstrated in a mouse model of S. aureus infection, highlighting its potential for further investigation. oup.comoup.com
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FKSWSFCTPGCAKTGSFNSYCC |
Origin of Product |
United States |
Genetic Basis and Biosynthesis of Lantibiotic Mutacin B Ny266
Identification of the Streptococcus mutans Strain Ny266 Biosynthetic Cluster
The biosynthetic gene cluster responsible for the production of mutacin B-Ny266 has been identified and characterized. This chromosomal locus is comprised of several predicted operon structures that encode proteins involved in regulation, antimicrobial activity, biosynthesis, modification, transport, and immunity. nih.gov The identification of this cluster was crucial for understanding the genetic basis of mutacin B-Ny266 production and for enabling detailed analysis of its biosynthesis. The genes within this cluster are designated with a "lan" nomenclature, which is standard for lantibiotic gene clusters. asm.org
Genomic Organization of the Mutacin B-Ny266 Locus
The mutacin B-Ny266 locus is a discrete region on the chromosome of S. mutans. asm.org All open reading frames within this locus are oriented in the same direction and are preceded by a putative ribosome-binding site. asm.org
The mutacin B-Ny266 gene cluster is organized into six predicted operon structures. nih.govasm.org These operons contain genes that encode for the precursor peptides, modification enzymes, transporters, and immunity proteins. A schematic representation of the B-Ny266 mutacin locus reveals the direction of transcription and the location of putative promoter regions upstream of the predicted lan operons. researchgate.net
Preliminary genetic characterization revealed the presence of the lanA gene, encoding a 63-amino-acid peptide, and a second gene, lanA', which encodes a 64-amino-acid peptide showing 57% homology to LanA. asm.org While the LanA peptide is essential for antimicrobial activity, the presence of LanA' enhances this activity, suggesting that mutacin B-Ny266 may function as a two-peptide lantibiotic. nih.govasm.org The expression of lanAA' is likely regulated by the conserved two-component system NsrRS, which is activated by the LanA peptide. nih.gov
The chromosomal locus that encodes for mutacin B-Ny266 is not universally conserved across all sequenced S. mutans genomes. nih.govasm.org Notably, the genes encoding the LanA and LanA' peptides are restricted to the most invasive serotypes of S. mutans. nih.govasm.org This restricted distribution suggests a potential role for mutacin B-Ny266 in the competitiveness and virulence of these specific strains.
Prepeptide Structure and Post-Translational Modifications
Mutacin B-Ny266 is initially synthesized as a precursor peptide, or prepeptide, which then undergoes extensive post-translational modifications to become the mature, active lantibiotic. uniprot.org These modifications are critical for its structure and biological activity.
A key step in the biosynthesis of mutacin B-Ny266 is the enzymatic dehydration of specific serine and threonine residues within the prepeptide. nih.govnih.gov This process converts them into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. globalsciencebooks.info These modifications are catalyzed by dedicated enzymes encoded within the biosynthetic gene cluster.
Formation of the C-Terminal Aminovinyl-Cysteine (AviCys) Ring
A key structural feature of mutacin B-Ny266 is the C-terminal S-(2-aminovinyl)-D-cysteine (AviCys) moiety. frontiersin.org The formation of this structure is a critical step in the maturation of the lantibiotic. The genetic locus for mutacin B-Ny266 contains a gene designated lanD. asm.org This gene is predicted to be a monocistronic transcript unit. asm.org The protein product of lanD shares homology with EpiD, a flavoenzyme known for its role in the biosynthesis of the lantibiotic epidermin (B1255880). asm.org In the epidermin biosynthetic pathway, EpiD is responsible for the oxidative decarboxylation of the C-terminal cysteine residue of the precursor peptide. This enzymatic reaction is essential for the subsequent formation of the AviCys structure. Given the homology between LanD and EpiD, it is proposed that LanD catalyzes a similar oxidative decarboxylation of the C-terminal cysteine in the LanA precursor peptide, which is a pivotal step in the formation of the AviCys ring in mutacin B-Ny266. asm.org
Enzymatic Machinery of Mutacin B-Ny266 Biosynthesis
The post-translational modifications that transform the linear LanA precursor peptide into the mature, biologically active mutacin B-Ny266 are carried out by a dedicated enzymatic machinery encoded within the lan gene cluster. These enzymes, often referred to as lanthionine (B1674491) synthetases, are responsible for the dehydration of specific serine and threonine residues and the subsequent formation of thioether cross-links.
Roles of LanB-like Dehydratases
The initial step in the modification of the LanA precursor peptide is the dehydration of specific serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This reaction is catalyzed by a dehydratase enzyme. In the mutacin B-Ny266 gene cluster, the lanB gene product is implicated in this function. asm.org The LanB protein of mutacin B-Ny266 shows homology to components of the membrane-associated multimeric complex responsible for the modification of the well-characterized lantibiotic nisin, produced by Lactococcus lactis. asm.org This suggests that LanB is a key component of the dehydrating apparatus for mutacin B-Ny266 biosynthesis.
Roles of LanC-like Cyclases
Following the dehydration of serine and threonine residues, a cyclase enzyme catalyzes the stereospecific addition of the thiol groups of cysteine residues to the newly formed dehydroamino acids. This intramolecular Michael-type addition results in the formation of the characteristic lanthionine (Ala-S-Ala) and methyllanthionine (Abu-S-Ala) thioether bridges. The lanC gene product in the mutacin B-Ny266 gene cluster is homologous to the LanC cyclases involved in the biosynthesis of other lantibiotics, such as nisin. asm.org This homology indicates that LanC is the cyclase responsible for catalyzing the formation of the thioether rings in the maturation of mutacin B-Ny266.
Integrated LanM Dehydratase-Cyclase Activities
While some lantibiotic biosynthetic pathways utilize a single, bifunctional enzyme known as LanM, which possesses both dehydratase and cyclase activities, the genetic evidence for mutacin B-Ny266 points towards a different mechanism. The mutacin B-Ny266 gene cluster encodes for separate LanB and LanC enzymes, which are homologous to the dehydratase and cyclase components of other lantibiotic modification systems like that of nisin. asm.org This indicates that the biosynthesis of mutacin B-Ny266 relies on a multi-component enzymatic complex for dehydration and cyclization, rather than an integrated LanM enzyme.
Regulatory Mechanisms of Mutacin B-Ny266 Expression
The production of mutacin B-Ny266 is a tightly regulated process to ensure its synthesis is coordinated with the physiological state of the producing organism and the surrounding environment. This regulation is crucial for the ecological competitiveness of S. mutans.
Involvement of Two-Component Regulatory Systems (e.g., NsrRS)
The expression of the genes involved in the biosynthesis of mutacin B-Ny266 is controlled by a two-component regulatory system, NsrRS. nih.govasm.orgasm.org This system consists of a histidine kinase, NsrS, and its cognate response regulator, NsrR. asm.org The genes encoding this regulatory system, nsrRS, are located immediately downstream of the lanFEG immunity genes within the mutacin B-Ny266 locus. asm.org The activation of the NsrRS system is initiated by the LanA peptide itself, but not by the closely related LanA' peptide. nih.govasm.org This suggests a quorum-sensing-like mechanism where the presence of the mutacin precursor peptide triggers its own increased production. Experimental evidence has shown that a deletion of the nsrRS genes results in a complete loss of immunity to mutacin B-Ny266, indicating that this regulatory system is essential for initiating the immunity response. asm.org This regulatory circuit ensures that the producing cell is protected from the antimicrobial action of the mutacin it synthesizes.
Environmental and Cell Density-Dependent Production Control
The biosynthesis of the lantibiotic mutacin B-Ny266 by Streptococcus mutans is a tightly regulated process, intricately linked to cell population density and various environmental cues. This control ensures that the energetically costly production of the antimicrobial peptide is initiated when it provides the greatest competitive advantage, such as in a densely populated and resource-limited environment like a dental biofilm. The regulation involves a sophisticated quorum-sensing system and is responsive to the availability of nutrients and ambient physical conditions.
Cell Density-Dependent Quorum Sensing
The production of mutacin B-Ny266 is primarily governed by a cell density-dependent mechanism known as quorum sensing (QS). This system allows the bacterial population to coordinate gene expression in response to cell density. In the case of mutacin B-Ny266, this regulation functions as a positive feedback loop, where the presence of the mutacin peptide induces its own synthesis.
The key components of this QS circuit are the two peptides encoded by the mutacin locus, LanA and LanA', and a conserved two-component regulatory system, NsrRS. nih.govasm.org Research has demonstrated that the LanA peptide is essential for this auto-induction. nih.govasm.org The unmodified LanA prepeptide acts as an extracellular signaling molecule. As the bacterial population grows, the concentration of LanA increases. Upon reaching a threshold concentration, LanA is detected by the transmembrane histidine kinase sensor protein, NsrS. This interaction triggers the autophosphorylation of NsrS, which then transfers the phosphate (B84403) group to its cognate response regulator, NsrR. The phosphorylated NsrR subsequently acts as a transcriptional activator, binding to the promoter region of the lanAA' operon and upregulating the expression of both mutacin peptides. Interestingly, the LanA' peptide does not appear to be involved in activating the NsrRS system. nih.govasm.org
In addition to the NsrRS system, a transcriptional activator encoded by the lanR gene is also essential for producing the active form of mutacin B-Ny266. nih.gov Deletion of lanR results in a complete loss of inhibitory activity, confirming its role as a necessary positive regulator in the biosynthetic pathway. nih.gov
The expression of mutacin B-Ny266 is also closely tied to the bacterial growth phase. Promoter activity of the lanAA' operon is enhanced during the early stages of growth, decreases during the mid-log phase, and sees another increase as the cells enter the early stationary phase. nih.gov However, a strong repression of the promoter is observed in the late stationary phase, suggesting a mechanism to halt production at very high cell densities or under prolonged nutrient starvation. nih.gov This dynamic regulation indicates a complex interplay between cell density and the physiological state of the cells.
| Component | Type | Function | Reference |
|---|---|---|---|
| LanA | Signaling Peptide (Pheromone) | Activates the NsrRS two-component system, inducing its own synthesis. | nih.govasm.org |
| NsrS | Histidine Kinase (Sensor) | Detects extracellular LanA and autophosphorylates in response. | nih.gov |
| NsrR | Response Regulator | Receives phosphate from NsrS and activates transcription of the lanAA' operon. | nih.gov |
| LanR | Transcriptional Activator | Essential positive regulator for the production of active mutacin. | nih.gov |
Influence of Environmental Factors
Beyond cell density, environmental conditions significantly impact the production of mutacin B-Ny266. The challenging and fluctuating environment of the oral cavity, with its dramatic shifts in nutrient availability, pH, and temperature, necessitates adaptive responses from S. mutans. nih.gov The production of bacteriocins like mutacin B-Ny266 is a key competitive strategy in this niche. nih.govnih.gov
Nutrient Availability: The composition of the growth medium has a pronounced effect on mutacin production. Studies have shown that very little inhibitory activity is recovered when the producing strain is grown in liquid medium. nih.gov In contrast, robust production of mutacin B-Ny266 is observed when cells are cultured in a semisolid, nutrient-rich agar (B569324) medium. nih.govasm.org This suggests that either a component of the richer medium or the physical state of the culture stimulates biosynthesis. It is hypothesized that the availability of new nutrient sources may trigger mutacin production, allowing S. mutans to effectively compete for resources and space. nih.gov Research on other mutacins produced by S. mutans has identified optimal nutrient conditions, such as the presence of sucrose (B13894) as a carbon source and yeast extract as a nitrogen source, for maximizing production. researchgate.net
pH and Temperature: The physical parameters of pH and temperature also play a role in regulating mutacin biosynthesis. While specific studies detailing the precise effects of a range of pH and temperatures on mutacin B-Ny266 production are limited, research on other S. mutans strains provides valuable insights. For instance, the optimal initial pH for mutacin production by one S. mutans strain was found to be 7.0. researchgate.net The optimal temperature for production by the same strain was 37°C, which aligns with the optimal growth temperature for S. mutans. researchgate.net The growth range for S. mutans is relatively narrow, typically between 30°C and 47°C, indicating that metabolic processes, including bacteriocin (B1578144) synthesis, are likely most efficient within this range. nih.gov
| Factor | Observation/Optimal Condition | Remarks | Reference |
|---|---|---|---|
| Medium Composition | Higher production in semisolid, nutrient-rich agar vs. liquid medium. | Suggests induction by specific nutrients or physical conditions. | nih.gov |
| Carbon Source | Sucrose (3%) | Based on studies of mutacin produced by S. mutans S2. | researchgate.net |
| Nitrogen Source | Yeast Extract (2%) | Based on studies of mutacin produced by S. mutans S2. | researchgate.net |
| pH | Optimal initial pH of 7.0 | Based on studies of mutacin produced by S. mutans S2. | researchgate.net |
| Temperature | Optimal at 37°C | Corresponds with the optimal growth temperature for S. mutans. | researchgate.netnih.gov |
Molecular Structure and Mechanism of Biological Action of Lantibiotic Mutacin B Ny266
Peptide Composition and Structural Divergence
Mutacin B-Ny266 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified antimicrobial peptides. Its activity stems from a complex interplay of its constituent peptides and a unique structural arrangement.
Characterization of LanA and LanA' Peptides and Their Collaborative Activity
Mutacin B-Ny266 is composed of two distinct, yet highly homologous, inhibitory peptides designated LanA and LanA'. nih.govasm.org These peptides are encoded by the genes lanA and lanA', which are located adjacent to each other within the mutacin B-Ny266 biosynthetic gene cluster. asm.org Both peptides undergo extensive post-translational modifications, which are critical for their antimicrobial function. These modifications include the dehydration of serine and threonine residues and the formation of a C-terminal S-aminovinyl-D-cysteine (AviCys) ring. nih.govnih.gov
| Peptide Component | Gene | Role in Activity | Key Modifications |
| LanA | lanA | Essential for antimicrobial activity | Dehydrated Ser/Thr, C-terminal AviCys ring |
| LanA' | lanA' | Enhances the activity of LanA | Dehydrated Ser/Thr, C-terminal AviCys ring |
Structural Homology and Differences with Related Lantibiotics (e.g., Mutacin 1140, Epidermin (B1255880), Gallidermin)
Mutacin B-Ny266 belongs to the type A class of lantibiotics and shares significant structural and sequence similarities with other members of this group, including Mutacin 1140, epidermin, and gallidermin (B1576560). nih.govnih.govnih.gov These lantibiotics are all characterized by their elongated, flexible structures and the presence of thioether bridges (lanthionine or methyllanthionine rings) that result from post-translational modifications. nih.gov The primary sequence of Mutacin B-Ny266 is nearly identical to Mutacin 1140, differing by only two amino acid residues. researchgate.netnih.gov Specifically, Mutacin B-Ny266 has a Phenylalanine at position 6 (versus Leucine in Mutacin 1140) and a Lysine at position 13 (versus Arginine in Mutacin 1140). researchgate.netresearchgate.net
The N-terminal region of these lantibiotics is particularly conserved, as it is crucial for their mechanism of action. acs.org Despite the high degree of homology, subtle differences in their proposed secondary structures, particularly in the N-terminal half and the positioning of thioether bridges, may exist between Mutacin 1140 and the structures proposed for Mutacin B-Ny266 and epidermin. nih.govresearchgate.net The C-terminal AviCys ring is a shared feature crucial for the antimicrobial activity of epidermin, Mutacin 1140, and Mutacin B-Ny266. researchgate.net
| Lantibiotic | Producing Organism | Key Structural Similarities with Mutacin B-Ny266 | Key Structural Differences |
| Mutacin 1140 | Streptococcus mutans | Type A lantibiotic, high sequence identity, C-terminal AviCys ring | Differs at amino acid positions 6 (Leu) and 13 (Arg) researchgate.netresearchgate.net |
| Epidermin | Staphylococcus epidermidis | Type A lantibiotic, related sequence, C-terminal AviCys ring | Differs at positions 1, 2, 4, 5, and 6 nih.gov |
| Gallidermin | Staphylococcus gallinarum | Type A lantibiotic, related sequence | High sequence similarity, particularly from residue C7 to C22 nih.gov |
Membrane Interaction and Pore Formation Dynamics
The primary mechanism of action for Mutacin B-Ny266 and related type A lantibiotics involves the disruption of the bacterial cell membrane. This process leads to a loss of membrane integrity, dissipation of essential ion gradients, and ultimately, cell death. nih.gov
Depolarization of Bacterial Cytoplasmic Membranes
A key consequence of the interaction between Mutacin B-Ny266 and the bacterial cell is the rapid depolarization of the cytoplasmic membrane potential. liverpool.ac.uk This depolarization occurs as a direct result of the formation of pores or channels across the membrane. These pores allow for the uncontrolled efflux of ions, such as potassium, and the dissipation of the proton motive force, which is essential for cellular processes like ATP synthesis. nih.govliverpool.ac.uk The disruption of the membrane potential is a hallmark of pore-forming antimicrobial peptides.
Biophysical Models of Transmembrane Pore Formation
The formation of pores by Mutacin B-Ny266 is believed to follow a model established for closely related lantibiotics like nisin and Mutacin 1140. nih.govrsc.org This process is initiated by the specific binding of the lantibiotic to Lipid II, a precursor molecule in bacterial cell wall biosynthesis. nih.govrsc.org
The proposed model involves the following steps:
Docking: The lantibiotic first binds to Lipid II on the surface of the bacterial membrane. This interaction serves as a docking molecule, concentrating the peptides at the membrane surface. nih.gov
Pore Assembly: Following the initial binding, multiple lantibiotic-Lipid II complexes assemble. nih.gov Molecular simulations of Mutacin 1140 suggest that these complexes can aggregate and insert into the membrane. rsc.org
Pore Formation: The aggregation of these complexes leads to the formation of a transmembrane pore. It is hypothesized that a single Mutacin 1140-Lipid II complex can form a water-permeating channel, while multiple complexes can create larger, more disruptive pores, leading to significant membrane distortion. rsc.org The pore complex for the related lantibiotic nisin is thought to be composed of eight nisin and four Lipid II molecules. acs.orgnih.gov This aggregation disrupts the lipid bilayer, creating a channel for ions and other small molecules to pass through, leading to cell lysis. rsc.org
Specific Target Recognition and Binding
The high efficacy and specificity of Mutacin B-Ny266 against susceptible bacteria are attributed to its ability to recognize and bind to a specific molecular target: Lipid II. researchgate.netacs.org Lipid II is an essential precursor for peptidoglycan synthesis, making it an ideal target for antibiotics as it is located on the exterior of the cytoplasmic membrane and is conserved across many bacterial species. uu.nluu.nl
The binding mechanism is highly specific and is a defining feature of this class of lantibiotics. Structural studies on the related lantibiotic nisin have revealed that the N-terminal thioether rings (Rings A and B) form a specific structural motif. acs.orgnih.govuu.nl This motif creates a "pyrophosphate cage" that precisely accommodates and binds to the pyrophosphate group of Lipid II through a network of hydrogen bonds. uu.nl Given the high structural homology in the N-terminal region of Mutacin B-Ny266, it is accepted that it binds to Lipid II in the same manner as nisin. acs.org This initial binding is the critical first step that precedes and facilitates the subsequent membrane disruption and pore formation. nih.gov
Interaction with Lipid II as an Essential Cell Wall Precursor
The primary molecular target for many type A lantibiotics, including mutacin B-Ny266, is Lipid II. nih.govuu.nl Lipid II is a vital precursor molecule in the synthesis of peptidoglycan, the main component of the bacterial cell wall. acs.orguu.nl It consists of a disaccharide-pentapeptide unit linked to a C55-isoprenyl pyrophosphate carrier, which transports the building block across the cytoplasmic membrane. uu.nl Lantibiotics like mutacin B-Ny266 utilize Lipid II as a docking molecule. nih.govmdpi.com This high-affinity binding effectively sequesters Lipid II, preventing its incorporation into the growing peptidoglycan chain. acs.org This interaction is the initial and critical step that leads to the subsequent bactericidal effects. nih.govacs.org The N-terminal region of nisin-like lantibiotics, which share structural homology with mutacin B-Ny266, is responsible for this selective binding to Lipid II. acs.orguu.nl
Inhibition of Bacterial Cell Wall Synthesis
By binding to and sequestering Lipid II, mutacin B-Ny266 directly interferes with the bacterial cell wall synthesis pathway. nih.govacs.org The peptidoglycan layer provides structural integrity to the bacterial cell, protecting it from osmotic lysis. The inhibition of its synthesis compromises the cell wall's structural integrity, ultimately leading to cell death. This mechanism of action, targeting an essential and highly conserved substrate like Lipid II, contributes to the broad spectrum of activity observed for mutacin B-Ny266 against many Gram-positive pathogens. nih.govnih.gov The dual mode of action for lantibiotics often involves not only the inhibition of cell wall synthesis but also the subsequent use of the lantibiotic-Lipid II complex to form pores in the cell membrane. mdpi.com
Molecular Recognition of Lipid II Pyrophosphate Moiety
The molecular recognition between nisin-like lantibiotics and Lipid II is highly specific. acs.orgnih.govnih.gov A key feature of this interaction is the formation of a cage-like structure by the N-terminal thioether-bridged rings (rings A and B) of the lantibiotic, which specifically binds to the pyrophosphate moiety of Lipid II. acs.orgnih.govnih.govebi.ac.ukucl.ac.uk It is proposed that lantibiotics like mutacins, which possess a similar N-terminal ring pattern to nisin, bind the pyrophosphate group of Lipid II in the same manner. acs.orgnih.govucl.ac.uk NMR studies on related lantibiotics have shown that the A and B rings create a pre-organized structure that selectively accommodates the pyrophosphate group, forming a stable complex. acs.orgnih.govebi.ac.uk This precise molecular recognition is a determining factor in the high efficacy of these peptides. acs.orgnih.gov
Other Putative Molecular Targets and Cellular Perturbations
Following the initial binding to Lipid II, the mutacin B-Ny266-Lipid II complexes can aggregate within the bacterial membrane. nih.gov This aggregation leads to the formation of transmembrane pores. nih.govuniprot.org The formation of these pores disrupts the integrity of the cytoplasmic membrane, causing a rapid efflux of essential ions and small molecules, and the dissipation of the membrane potential. oup.comuniprot.orgebi.ac.uk This depolarization of the energized cytoplasmic membrane is a significant contributor to the rapid bactericidal activity of mutacin B-Ny266 and other type A lantibiotics. uniprot.orgebi.ac.uk While Lipid II is the primary and well-characterized target, the resulting membrane disruption represents a major cellular perturbation that compounds the effect of cell wall synthesis inhibition, ensuring efficient killing of the target bacteria. nih.gov
Table 2: Mechanism of Action of Mutacin B-Ny266
| Mechanism Step | Description | Reference |
|---|---|---|
| Primary Target Binding | Binds with high affinity to Lipid II, an essential precursor for bacterial cell wall synthesis. | nih.govacs.orguu.nl |
| Inhibition of Cell Wall Synthesis | Sequesters Lipid II, preventing its incorporation into the peptidoglycan layer and halting cell wall construction. | nih.govacs.org |
| Molecular Recognition | The N-terminal A and B rings of the lantibiotic form a "pyrophosphate cage" that specifically recognizes the pyrophosphate moiety of Lipid II. | acs.orgnih.govnih.gov |
| Cellular Perturbation | Forms transmembrane pores after binding to Lipid II, leading to depolarization of the cytoplasmic membrane and cell death. | nih.govuniprot.orgebi.ac.uk |
Biological Activities and Associated Molecular Research
Mechanistic Spectrum of Antimicrobial Activity
Lantibiotic mutacin B-Ny266, produced by Streptococcus mutans, demonstrates a broad spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria. asm.org Its bactericidal action is attributed to the depolarization of energized bacterial cytoplasmic membranes through the formation of aqueous transmembrane pores. uniprot.org This mechanism allows it to be effective at very low concentrations. asm.org
Mutacin B-Ny266 exhibits potent inhibitory effects against a wide range of Gram-positive pathogens, including several multi-drug resistant strains. oup.comoup.com Its efficacy has been demonstrated against clinically significant bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Listeria species, and Clostridium difficile. oup.comfrontiersin.orgnih.gov
Research has shown that mutacin B-Ny266 is as active as vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA) in a mouse infection model, highlighting its potential as a therapeutic agent. asm.orgnih.gov Against various strains of staphylococci, the minimum inhibitory concentration (MIC) of mutacin B-Ny266 was found to be equal to or lower than that of nisin A. nih.gov In studies involving Listeria strains, the activity of mutacin B-Ny266 was comparable to vancomycin, and both were generally more effective than oxacillin (B1211168) and nisin A. nih.gov While it is slightly less active than vancomycin and oxacillin against most enterococci, its activity was comparable to vancomycin against certain strains. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Mutacin B-Ny266 Against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (mg/L) |
|---|---|---|
| Staphylococcus aureus (MRSA) | - | 1.7 - 2.7 |
| Vancomycin-Resistant Enterococcus faecium | - | 1.7 - 2.7 |
| Enterococcus spp. | - | 1.6 - 3.2 |
| Listeria spp. | - | Data not specified |
Data sourced from multiple studies. oup.comnih.gov
While lantibiotics are generally less effective against Gram-negative bacteria due to the protective outer membrane, mutacin B-Ny266 has demonstrated selective activity against certain Gram-negative strains. asm.orgfrontiersin.org This includes species of Neisseria and Helicobacter. oup.comoup.comfrontiersin.org
Studies have shown that tested strains of Helicobacter pylori and Neisseria spp. were sensitive to mutacin B-Ny266, with it being the most active among the substances tested in one study. nih.gov Even against a more resistant Gram-negative pathogen, Bordetella bronchiseptica, the MIC range of mutacin B-Ny266 was lower than that of nisin A, vancomycin, and oxacillin. nih.gov However, it does not appear to be active against Pseudomonas aeruginosa at the highest tested concentrations. oup.com
Table 2: Activity of Mutacin B-Ny266 Against Specific Gram-Negative Bacteria
| Bacterial Species | Activity |
|---|---|
| Neisseria spp. | Sensitive |
| Helicobacter pylori | Sensitive |
| Campylobacter jejuni | Sensitive |
| Haemophilus influenzae | Slightly Sensitive |
| Bordetella bronchiseptica | Lower MIC than comparators |
Data compiled from research indicating sensitivity to Mutacin B-Ny266. nih.gov
Impact on Biofilm Formation and Dispersal Mechanisms
The production of mutacins by Streptococcus mutans is considered a significant factor in its ability to colonize and establish itself within dental biofilms. nih.gov Lantibiotics produced by oral bacteria, such as mutacin B-Ny266, represent a promising strategy for targeting pathogens embedded in these complex communities. nih.govasm.org
The initial step in biofilm formation is the adhesion of microbial cells to a surface. While direct studies focusing solely on mutacin B-Ny266's effect on microbial adhesion are limited, the broader context of antimicrobial peptides suggests a potential role in preventing this crucial first stage. Some antimicrobial peptides can interfere with the factors that promote bacterial adhesion and subsequent biofilm formation. nih.gov
Bacterial cells within a biofilm are notoriously difficult to eradicate. d-nb.info The ability of an antimicrobial agent to disrupt established biofilms is a critical attribute. While specific studies on mutacin B-Ny266's ability to disperse mature biofilms are not detailed in the provided search results, some bacteriocins have shown the ability to destroy preformed biofilms of pathogens like S. mutans. researchgate.net This suggests a potential avenue for future research into the disruptive capabilities of mutacin B-Ny266.
Dental plaque is a classic example of a multispecies biofilm. nih.gov The ability of mutacin B-Ny266 to selectively target and kill specific pathogens within this complex community gives it a competitive advantage. asm.orgnih.gov Mutacin B-Ny266 is effective at killing a wide array of oral streptococci, including nearly all tested strains of S. mutans. asm.orgasm.org This targeted action could potentially alter the microbial ecology of dental plaque to favor a healthier oral environment. nih.gov The production of such bacteriocins is a key strategy that S. mutans employs to compete with other bacteria in the same ecological niche. asm.org
Interplay with Microbial Community Dynamics
The production of this compound by certain strains of Streptococcus mutans is a significant factor in shaping the microbial ecology of the oral cavity. nih.govnih.gov This bacteriocin (B1578144) plays a crucial role in the complex interactions between different bacterial species, influencing the composition and dynamics of the oral microbiota. nih.gov The synthesis of such antimicrobial peptides is believed to provide a considerable ecological advantage to the producing organism, particularly within the densely populated and highly competitive environment of the dental biofilm. nih.govasm.org
Competitive Exclusion in Complex Microbiota Environments (e.g., Oral Cavity)
Mutacin B-Ny266 is a potent antimicrobial peptide that facilitates the competitive exclusion of other, often closely related, bacterial species within the oral cavity. nih.govnih.gov As a bacteriocin, it selectively targets and inhibits the growth of susceptible bacteria, thereby giving the producing S. mutans strain a competitive edge. nih.govasm.org This is particularly important in the context of the dental plaque biofilm, a complex and diverse microbial community. nih.govnih.gov
The production of mutacins like B-Ny266 is considered a key strategy that S. mutans employs to establish and maintain its niche. nih.govnih.gov Research has shown that mutacin B-Ny266 is effective at killing a wide array of oral streptococci, including nearly all other strains of S. mutans tested. nih.govnih.gov This broad spectrum of activity against common oral bacteria underscores its role in microbial antagonism and the structuring of the oral microbial community. asm.org The ability to suppress competitors is a significant advantage in environments with a high density of microorganisms, such as in dental caries. nih.gov
The table below summarizes the inhibitory activity of mutacin B-Ny266 against various bacterial pathogens, highlighting its potential for competitive exclusion.
| Target Pathogen | Susceptibility to Mutacin B-Ny266 | Reference |
| Streptococcus mutans (various strains) | High | nih.govnih.gov |
| Oral Streptococci (various species) | High | nih.govnih.gov |
| Actinobacilli | High | asm.org |
| Bacilli | High | asm.org |
| Clostridia | High | asm.org |
| Corynebacteria | High | asm.org |
| Enterococci | Moderate to High | asm.org |
| Listeriae | High | asm.org |
| Mycobacteria | High | asm.org |
| Neisseriae | High | asm.org |
| Staphylococci | High | asm.org |
Role in Host Colonization and Microbial Establishment
The production of mutacin B-Ny266 is considered an important factor in the successful colonization and establishment of producing S. mutans strains within the host's oral cavity. nih.govnih.gov By inhibiting the growth of competing bacteria, mutacin B-Ny266 can create a more favorable environment for the producer strain to thrive and persist. nih.gov This antagonistic activity is likely crucial during the initial stages of colonization, as well as for the long-term stability of the S. mutans population on the tooth surface. nih.gov
The following table outlines the key aspects of mutacin B-Ny266's role in host colonization and microbial establishment.
| Aspect | Role of Mutacin B-Ny266 | Reference |
| Initial Colonization | Facilitates establishment by inhibiting competing oral bacteria. | nih.govnih.gov |
| Persistence | Contributes to the long-term stability of the S. mutans population. | nih.gov |
| Transmission | May promote the transmission of the producing strain. | nih.gov |
| Ecological Advantage | Allows for the displacement of resident microbiota in complex oral environments. | nih.gov |
Mechanisms of Microbial Resistance to Lantibiotic Mutacin B Ny266
Intrinsic Resistance Pathways in Target Organisms
Intrinsic resistance refers to the innate ability of a microorganism to resist a particular antimicrobial agent. This can be due to inherent structural or functional characteristics. In the context of mutacin B-Ny266, a primary example of intrinsic resistance is observed in the producing organism itself, Streptococcus mutans. To avoid self-destruction, S. mutans possesses a sophisticated immunity system encoded within the mutacin B-Ny266 biosynthetic gene cluster. This immunity is conferred by specific proteins that recognize and neutralize the lantibiotic, preventing it from disrupting the producer's cell membrane.
In target organisms, intrinsic resistance to lantibiotics like mutacin B-Ny266 is often associated with the composition and architecture of their cell envelope. Gram-negative bacteria, for instance, generally exhibit high intrinsic resistance to many lantibiotics due to their outer membrane, which acts as a permeability barrier, preventing the peptides from reaching their target site on the cytoplasmic membrane.
Furthermore, the presence of specific two-component regulatory systems can contribute to intrinsic resistance. These systems allow bacteria to sense environmental stressors, such as the presence of antimicrobial peptides, and mount a defensive response. This can involve altering the cell envelope to make it less susceptible to the lantibiotic's mode of action.
Acquired Resistance Mechanisms
Acquired resistance occurs when a previously susceptible microorganism develops resistance to an antimicrobial agent. This can happen through genetic mutations or the acquisition of resistance genes from other organisms. For mutacin B-Ny266, several potential acquired resistance mechanisms can be postulated based on studies of other lantibiotics.
One potential mechanism of acquired resistance is the enzymatic degradation of mutacin B-Ny266. While specific enzymes that degrade mutacin B-Ny266 have not been extensively characterized, the existence of "nisinase-like" activities against the well-studied lantibiotic nisin suggests that similar enzymatic defenses could arise against mutacin B-Ny266. nih.gov Such enzymes would likely be proteases that can cleave the peptide structure of the lantibiotic, rendering it inactive.
Modifications to the bacterial cell envelope are a common strategy for acquiring resistance to cationic antimicrobial peptides like mutacin B-Ny266. Key alterations can include:
Modification of Teichoic Acids: In Gram-positive bacteria, the D-alanylation of lipoteichoic acids (LTA) and wall teichoic acids (WTA) can reduce the net negative charge of the cell wall. nih.govresearchgate.net This electrostatic repulsion hinders the binding of the positively charged mutacin B-Ny266 molecule, thereby increasing resistance.
Changes in Membrane Phospholipid Composition: An increase in the content of positively charged phospholipids, such as lysyl-phosphatidylglycerol, in the cell membrane can also lead to electrostatic repulsion of the lantibiotic. nih.gov
Cell Wall Thickening: An increase in the thickness of the peptidoglycan layer can create a more formidable barrier, potentially trapping the lantibiotic and preventing it from reaching the cell membrane. researchgate.net
These modifications are often regulated by complex genetic networks that respond to cell envelope stress.
Efflux pumps are transmembrane proteins that can actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. The overexpression of multidrug efflux pumps is a well-established mechanism of antibiotic resistance. nih.gov While specific efflux pumps responsible for resistance to mutacin B-Ny266 have not been definitively identified, it is plausible that bacteria could acquire resistance through the upregulation or mutation of efflux systems capable of recognizing and expelling this lantibiotic. oup.comoup.comnih.gov
Genomic and Proteomic Signatures of Resistance Development
Understanding the genetic and protein-level changes associated with resistance is crucial for predicting and combating its emergence.
Genomic Signatures: The development of resistance to mutacin B-Ny266 would likely be associated with mutations in specific genes. These could include:
Genes encoding the components of the cell envelope, leading to the alterations described in section 5.2.2.
Regulatory genes that control the expression of efflux pumps or cell wall modifying enzymes.
Genes encoding potential degrading enzymes.
Comparative genomic studies of susceptible and resistant strains would be invaluable in identifying these genetic markers of resistance.
Proteomic Signatures: The proteome of a resistant bacterium would be expected to differ from that of its susceptible counterpart. Proteomic analysis could reveal:
The overexpression of efflux pumps or enzymes involved in cell wall modification.
The presence of novel proteins, such as lantibiotic-degrading enzymes.
Changes in the abundance of proteins involved in metabolic pathways that compensate for the stress induced by the antibiotic.
Identifying these proteomic signatures can provide insights into the physiological adaptations that accompany resistance and may offer novel targets for therapeutic intervention.
Compound Reference Table
Genetic Engineering and Synthetic Biology Approaches
Strategies for Enhanced Mutacin B-Ny266 Production
Increasing the production yield of Mutacin B-Ny266 is a key objective for its potential development as a therapeutic agent. Strategies range from optimizing the growth conditions of the natural producer to direct genetic manipulation of the biosynthetic pathway.
The production of mutacins by Streptococcus mutans is highly sensitive to environmental and nutritional factors. nih.gov Optimizing fermentation conditions is a critical first step toward enhancing yields. Research on various S. mutans strains has identified key parameters that can be modulated. For instance, studies on S. mutans S2 demonstrated that maximum mutacin production was achieved by supplementing the growth medium with specific concentrations of carbon, nitrogen, and phosphate (B84403) sources. anjs.edu.iqnahrainuniv.edu.iqresearchgate.net The optimal conditions included 3% sucrose (B13894) as a carbon source, 2% yeast extract as a nitrogen source, and 0.5% KH2PO4 as a phosphate source, with an initial pH of 7 and incubation at 37°C for 24 hours. anjs.edu.iqresearchgate.net
While these specific conditions were optimized for a different mutacin, they provide a general framework for Mutacin B-Ny266. Another study focused on Mutacin 1140, a closely related lantibiotic, found that lactose (B1674315) was the optimal carbon source and that high concentrations of CaCl2 and MgSO4 significantly increased production. nih.gov For Mutacin B-Ny266 specifically, production has been successfully carried out in supplemented cheese whey permeate, indicating that cost-effective industrial media can be developed. oup.com Production is often more reliable and yields are higher when cells are grown in semi-solid media compared to liquid broth cultures. asm.orgnih.gov
| Parameter | Optimal Condition/Source | Producing Strain/Mutacin | Reference |
|---|---|---|---|
| Carbon Source | 3% Sucrose | S. mutans S2 | anjs.edu.iqresearchgate.net |
| Nitrogen Source | 2% Yeast Extract | S. mutans S2 | anjs.edu.iqresearchgate.net |
| Phosphate Source | 0.5% KH2PO4 | S. mutans S2 | anjs.edu.iqresearchgate.net |
| pH (Initial) | 7.0 | S. mutans S2 | anjs.edu.iqresearchgate.net |
| Temperature | 37°C | S. mutans S2 | anjs.edu.iqresearchgate.net |
| Carbon Source | Lactose | S. mutans (Mutacin 1140) | nih.gov |
| Media Supplement | High CaCl2 (0.3%) & MgSO4 (0.77%) | S. mutans (Mutacin 1140) | nih.gov |
The biosynthetic gene cluster of Mutacin B-Ny266 contains the genetic blueprint for its production, including structural peptides, modification enzymes, transport proteins, and regulatory elements. asm.orgnih.gov This cluster is organized into several predicted operons. asm.orgnih.gov Genetic manipulation of these regulatory elements is a promising strategy for increasing yield.
The expression of the structural genes, lanA and lanA', is controlled by a dedicated regulatory system. nih.govasm.org A key component identified within the locus is lanR, which encodes a putative transcriptional regulator. asm.org Studies have confirmed that LanR functions as a transcriptional activator essential for the production of active Mutacin B-Ny266; deletion of the lanR gene resulted in a complete loss of antimicrobial activity. asm.org Furthermore, the activation of the lanAA' promoter is likely controlled by the conserved two-component system NsrRS, which is activated by the LanA peptide itself in a quorum-sensing-like feedback loop. asm.orgnih.gov
Therefore, strategies to enhance production could involve the overexpression of positive regulators like lanR or components of the NsrRS system. Placing the entire gene cluster, or at least the lanAA' operon, under the control of a strong, inducible promoter could also significantly boost production by uncoupling it from its native, complex regulation.
| Gene/System | Encoded Protein/Function | Role in Production | Reference |
|---|---|---|---|
| lanA | Structural peptide (precursor to active LanA) | Core component of the active lantibiotic. | asm.orgnih.gov |
| lanA' | Second structural peptide (LanA') | Enhances the antimicrobial activity of LanA. | asm.orgnih.gov |
| lanR | Transcriptional regulator | Acts as a necessary transcriptional activator for mutacin production. | asm.org |
| NsrRS | Two-component regulatory system | Controls the expression of lanAA', activated by the LanA peptide. | asm.orgnih.gov |
| Other lan genes | Biosynthesis, modification, transport, immunity | Enzymes for post-translational modifications, export, and self-protection. | nih.govnih.gov |
Rational Design of Mutacin B-Ny266 Analogs and Variants
Rational design involves making specific, targeted changes to the amino acid sequence of a peptide to improve its characteristics, such as enhancing its potency against specific pathogens, broadening its activity spectrum, or increasing its stability.
Site-directed mutagenesis allows for the precise substitution of one or more amino acids in the Mutacin B-Ny266 peptide. assaygenie.com By analyzing the structure of Mutacin B-Ny266 and comparing it to other related lantibiotics like epidermin (B1255880) and Mutacin 1140, researchers can identify key residues that may be critical for its activity. globalsciencebooks.inforesearchgate.net Mutacin B-Ny266 is a 22-amino-acid mature peptide that features post-translationally modified residues, including lanthionine (B1674491) bridges, which are crucial for its structure and function. globalsciencebooks.infonih.gov
Rational design strategies could focus on altering residues not involved in the formation of these essential rings. For example, substitutions could be made to increase the peptide's net positive charge, which may enhance its initial electrostatic interaction with negatively charged bacterial membranes. Alternatively, modifying hydrophobic residues could alter its ability to insert into and disrupt the cell membrane. mdpi.com This approach allows for the systematic investigation of structure-activity relationships and the potential creation of variants with superior antimicrobial properties. frontiersin.org
A more advanced synthetic biology approach involves creating chimeric lantibiotics. This strategy combines functional domains from different parent peptides to generate a novel molecule with hybrid properties. For instance, the leader peptide of one lantibiotic, which is recognized by its specific modification machinery, could be fused to the core peptide of Mutacin B-Ny266. This might allow the modification enzymes of one system to act on the core peptide of another, potentially generating novel ring structures or modifications.
Conversely, the core peptide of Mutacin B-Ny266 could be fused with a C-terminal domain from another antimicrobial peptide that has a different mechanism of action, potentially creating a dual-function antibiotic. While specific examples for Mutacin B-Ny266 are not yet documented, this approach represents a frontier in engineering novel lantibiotics with tailored functionalities.
Heterologous Expression Systems for Lantibiotic Production
Producing Mutacin B-Ny266 in its native host, S. mutans, can be challenging due to the bacterium's relatively slow growth and complex regulatory networks. Heterologous expression—producing the lantibiotic in a more genetically tractable and industrially robust host—is a highly desirable alternative. mdpi.com Suitable hosts could include bacteria like Escherichia coli or food-grade organisms such as Lactococcus lactis.
However, the heterologous expression of lantibiotics is complex. Because Mutacin B-Ny266 undergoes extensive post-translational modifications, simply cloning the structural gene (lanA) is insufficient. The host organism must also be engineered to express the entire suite of lan genes responsible for modification (dehydration and cyclization), transport, and immunity to prevent the host from being killed by the product. asm.orgnih.gov This involves cloning and ensuring the coordinated expression of the entire biosynthetic gene cluster, which can be a significant engineering challenge. mdpi.com Research into Mutacin B-Ny266 has involved cloning its genes into expression vectors under the control of lactococcal promoters, demonstrating foundational steps toward achieving successful heterologous production. asm.org
Utilizing Streptococcus mutans as a Host for Non-Native Lantibiotics
The use of Streptococcus mutans as a chassis for the heterologous expression of non-native lantibiotics is a conceptually compelling area of synthetic biology, though it remains largely exploratory. S. mutans is a prolific producer of its own native bacteriocins, known as mutacins, many of which are lantibiotics nih.govnih.gov. This inherent capability suggests that the organism possesses the fundamental cellular machinery required for the complex post-translational modifications that define this class of antimicrobial peptides nih.gov.
The rationale for using S. mutans as a host organism is rooted in its natural habitat and robust physiology. As a primary colonizer of the dental biofilm, a genetically engineered strain of S. mutans could theoretically produce and secrete a non-native lantibiotic directly at the site of a polymicrobial infection, a strategy sometimes referred to as replacement therapy nih.gov. An engineered strain designed to outcompete pathogenic variants could be rendered less virulent (e.g., by deleting the gene for lactate (B86563) dehydrogenase) while being equipped with a potent, non-native lantibiotic to suppress other undesirable microbes nih.gov.
However, the successful expression of a non-native lantibiotic in S. mutans would require overcoming several significant challenges:
Genetic Machinery Compatibility: The biosynthesis of a lantibiotic requires a dedicated gene cluster, typically including a structural gene (LanA), modification enzymes (LanB, LanC, or LanM), a transporter (LanT), and immunity proteins (LanI, LanFEG) nih.gov. The modification enzymes from S. mutans may not be compatible with the leader peptide and core peptide of a non-native lantibiotic. Therefore, the entire functional gene cluster from the original producing organism would likely need to be transferred and expressed.
Regulatory Crosstalk: Lantibiotic production is often tightly regulated, sometimes by two-component signal transduction systems or quorum-sensing mechanisms nih.govnih.gov. Introducing a new lantibiotic gene cluster could lead to unpredictable interactions with the host's native regulatory networks.
Immunity: A host producing a lantibiotic must have a specific immunity system to protect itself from the antimicrobial's action. An S. mutans host would require the co-expression of the correct immunity genes corresponding to the non-native lantibiotic to ensure its own survival.
While direct examples of S. mutans producing non-native lantibiotics are not prominent in published research, studies on expressing other foreign proteins, such as the urease operon from Streptococcus salivarius, have demonstrated that S. mutans is genetically tractable and capable of expressing complex, multi-gene systems from other streptococci researchgate.net. This success provides a proof of principle for the feasibility of expressing other complex pathways, such as those for lantibiotic biosynthesis.
Characterization of Recombinant Lantibiotic Activity
Should a non-native lantibiotic be successfully produced in Streptococcus mutans, a thorough characterization of its activity would be essential to validate its function and potential utility. The primary method for initial screening is the deferred antagonism assay acs.org. In this technique, the recombinant S. mutans strain is grown on an agar (B569324) plate, and then the plate is overlaid with a soft agar suspension of a sensitive indicator organism. A zone of growth inhibition around the recombinant producer strain indicates the successful production and secretion of an active antimicrobial compound.
To quantify the potency and determine the spectrum of activity, the recombinant lantibiotic would be purified from the culture supernatant. Subsequent characterization would involve standardized microbiological assays:
Minimum Inhibitory Concentration (MIC) Assays: These assays are used to determine the lowest concentration of the purified recombinant lantibiotic that inhibits the visible growth of a target microorganism. This is typically performed in a microtiter plate format, where various concentrations of the peptide are tested against a panel of clinically relevant bacteria, especially those prevalent in the oral cavity like Streptococcus sobrinus, Streptococcus sanguinis, and Actinomyces naeslundii.
Structural Verification: Mass spectrometry would be employed to confirm that the recombinant lantibiotic has the correct molecular weight. This is crucial for verifying that the necessary post-translational modifications (e.g., dehydration and lanthionine ring formation) have occurred correctly in the S. mutans host.
The data gathered would allow for a direct comparison between the lantibiotic produced recombinantly in S. mutans and the same peptide produced by its native organism. This comparison is critical to ensure that the heterologous host can perform the complex modifications with the same fidelity as the original producer.
The table below illustrates how the antimicrobial activity of a hypothetical recombinant lantibiotic (e.g., Nisin A) produced in S. mutans could be presented and compared to the activity of the lantibiotic from its native producer, Lactococcus lactis.
| Target Indicator Strain | Recombinant Nisin A from S. mutans (MIC, µg/mL) | Native Nisin A from L. lactis (MIC, µg/mL) |
| Streptococcus mutans UA159 | 1.5 | 1.2 |
| Streptococcus sobrinus 6715 | 2.0 | 1.8 |
| Streptococcus sanguinis SK36 | 4.5 | 4.0 |
| Listeria monocytogenes EGD-e | 0.5 | 0.4 |
| Staphylococcus aureus ATCC 25923 | 3.0 | 2.5 |
Note: The data in this table is illustrative and serves as an example of how research findings would be displayed. It does not represent actual experimental results.
Advanced Research Methodologies for Lantibiotic Mutacin B Ny266 Studies
Molecular Cloning and Genetic Manipulation Techniques
The investigation of Mutacin B-Ny266 is deeply rooted in molecular genetics, aimed at understanding the biosynthesis and regulation of this complex peptide. The chromosomal locus responsible for its production in S. mutans has been identified and characterized as a biosynthetic gene cluster (BGC). nih.govnih.gov This cluster is organized into several predicted operon structures that contain the genes necessary for peptide precursor synthesis, post-translational modification, transport, regulation, and immunity. nih.govnih.gov
Key genetic manipulation techniques used in these studies include:
PCR Ligation Mutagenesis : To determine the function of specific genes within the B-Ny266 locus, researchers create targeted gene deletions. nih.gov Nonpolar insertion-deletion mutants are generated through techniques like PCR ligation mutagenesis, which allows for the precise replacement of a target gene with an antibiotic resistance cassette (e.g., erythromycin (B1671065) or spectinomycin). nih.gov This method helps to identify which genes are essential for the mutacin's antimicrobial activity and which are involved in producer self-immunity. nih.gov
Ectopic Expression Systems : To study the function of individual genes in isolation, scientists construct expression vectors. nih.gov The full-length coding region of a gene of interest is amplified via PCR and cloned into a shuttle vector, such as pIB166, under the control of a constitutive promoter. nih.gov This allows for the controlled expression of the gene in a host strain, facilitating the characterization of the protein it encodes.
Promoter Activity Assays : Understanding the regulation of mutacin production involves studying its promoter regions. The promoter sequence upstream of the structural genes (lanA and lanA') can be cloned into a promoterless reporter vector. nih.gov By fusing the promoter to a reporter gene like gusA (encoding β-glucuronidase), researchers can quantify the level of gene expression under different conditions, revealing the regulatory mechanisms that control mutacin synthesis. nih.gov
Heterologous Expression : The entire biosynthetic gene cluster can be cloned and transferred into a different, more easily manipulated host organism. This technique, known as heterologous expression, can facilitate higher production levels of the lantibiotic for purification and characterization, and allows for bioengineering to create novel variants with improved properties. researchgate.net
Peptide Purification and Characterization Methodologies
Isolating and characterizing the mature Mutacin B-Ny266 peptide from complex biological samples requires multi-step purification and advanced analytical techniques.
The purification of Mutacin B-Ny266 is a meticulous process designed to isolate the active peptide from the producing bacterial cells. A standard purification protocol involves an initial extraction from the cell pellet using ethanol (B145695) at an acidic pH (e.g., pH 2.0). nih.gov This crude extract is then subjected to several rounds of chromatography. nih.gov
First, solid-phase extraction is often used for initial cleanup and concentration. The extract is passed through a reversed-phase Sep-Pak C18 cartridge, which separates molecules based on their hydrophobicity. nih.gov The final and most critical purification step is performed using High-Performance Liquid Chromatography (HPLC). nih.gov The partially purified sample is injected into a C18 reversed-phase HPLC column, which provides high-resolution separation, yielding a highly purified and biologically active peptide. nih.gov This multi-step process results in a significant increase in purity, as summarized in the table below.
| Purification Step | Purification Factor (Mean) | Yield (Mean %) | Source |
| Ethanol Extraction & Chromatography | 3240 ± 81 | 1.0 ± 0.1% | nih.gov |
Once purified, the primary structure of Mutacin B-Ny266 is determined. The molecular mass of the peptide is precisely measured using mass spectrometry, which for Mutacin B-Ny266 was determined to be 2270.29 ± 0.21 Da. nih.gov
To determine the linear sequence of amino acids, Edman degradation is employed. nih.gov Because lantibiotics contain complex thioether rings that can interfere with the sequencing process, the peptide is first treated with alkaline ethanethiol. nih.govnih.gov This chemical modification cleaves the peptide at specific points, allowing for the successful N-terminal sequencing of the resulting fragments. nih.gov Through this method, the 21-amino-acid sequence of Mutacin B-Ny266 was successfully elucidated. nih.gov
A defining feature of lantibiotics is their extensive post-translational modifications, which are crucial for their structure and function. nih.gov In Mutacin B-Ny266, these modifications include the dehydration of serine and threonine residues and the formation of a unique C-terminal aminovinyl-cysteine (AviCys) ring. nih.gov
Mass spectrometry is a primary analytical tool used to confirm these modifications. nih.govnih.gov The observed molecular mass of the mature peptide is compared to the theoretical mass calculated from its gene-encoded sequence. The mass difference corresponds to the net loss of water molecules from dehydration and other modifications, confirming that the post-translational changes have occurred. nih.gov While spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) are valuable for analyzing the secondary structure of peptides, specific studies detailing its application for analyzing the post-translational modifications of Mutacin B-Ny266 are not prominently available in the reviewed literature.
Cellular and Molecular Biology Assays for Activity Evaluation
Evaluating the antimicrobial efficacy and mechanism of action of Mutacin B-Ny266 involves a variety of cellular and molecular assays.
The primary mechanism of action for many type-A lantibiotics, including those related to Mutacin B-Ny266, is the disruption of the target cell's cytoplasmic membrane. rsc.org They achieve their bactericidal effect by forming pores in the membrane, leading to the dissipation of the membrane potential and leakage of essential intracellular contents. rsc.orgliverpool.ac.uk Several fluorescence-based assays are standard methodologies to quantify this membrane-disrupting activity.
These assays typically involve exposing susceptible bacterial cells to the lantibiotic and measuring the uptake of a specific fluorescent dye that is normally unable to cross an intact membrane. An increase in fluorescence intensity indicates that the membrane has been compromised.
| Assay Type | Fluorescent Probe | Target Membrane | Principle of Detection |
| Outer Membrane Permeability | 1-N-phenylnapthylamine (NPN) | Outer Membrane (Gram-negative) | NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of membranes. Its uptake and subsequent fluorescence indicate outer membrane damage. nih.gov |
| Cytoplasmic Membrane Permeability | Propidium Iodide (PI) | Cytoplasmic Membrane | PI is a DNA-intercalating agent that cannot cross the membrane of live cells. It enters cells with damaged membranes, binds to DNA, and emits a strong red fluorescence. nih.gov |
| Membrane Potential Depolarization | DiSC3(5) | Cytoplasmic Membrane | This dye accumulates on energized, polarized membranes, and its fluorescence is quenched. Membrane depolarization causes the dye to be released into the cytoplasm, resulting in an increase in fluorescence. liverpool.ac.uknih.gov |
Cell Wall Biosynthesis Inhibition Studies
The primary mechanism of action for many lantibiotics, including mutacin B-Ny266, involves the disruption of bacterial cell wall synthesis. This is achieved by targeting Lipid II, an essential precursor molecule for peptidoglycan formation. nih.govuu.nluu.nl Studies in this area focus on elucidating the specific interactions between the lantibiotic and this lipid intermediate.
Type A lantibiotics, a class to which mutacin B-Ny266 belongs, are known to use Lipid II as a docking molecule. nih.gov This interaction serves a dual purpose: it sequesters the Lipid II molecule, thereby directly inhibiting the peptidoglycan synthesis pathway, and it facilitates the formation of pores in the bacterial cell membrane. nih.govnih.gov This dual-action mechanism leads to a rapid bactericidal effect.
Research methodologies to study this inhibition include:
In vitro peptidoglycan synthesis assays: These assays utilize bacterial cell membrane preparations and radiolabeled precursors to monitor the synthesis of peptidoglycan. The addition of mutacin B-Ny266 is expected to show a dose-dependent decrease in the incorporation of new subunits into the peptidoglycan polymer.
Lipid II binding assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the direct binding affinity and kinetics between purified mutacin B-Ny266 and Lipid II.
Structural studies: Nuclear Magnetic Resonance (NMR) spectroscopy has been used to solve the structure of complexes between other lantibiotics, like nisin, and Lipid II. uu.nl These studies reveal specific molecular interactions, such as the formation of a "pyrophosphate cage" by the N-terminal rings of the lantibiotic, which binds to the pyrophosphate moiety of Lipid II. uu.nlucl.ac.uk Similar structural analyses for mutacin B-Ny266 would provide definitive evidence of its binding mode.
The consequence of this interaction is the halting of cell wall construction, leading to structural instability and, compounded by membrane pore formation, eventual cell lysis. nih.gov
Biofilm Assays (e.g., Adhesion, Maturation, Dispersal)
Given that mutacin B-Ny266 is produced by Streptococcus mutans, a primary agent in dental biofilm formation, its activity against biofilms is of significant interest. nih.govnih.gov Biofilm assays are critical for evaluating the potential of this lantibiotic to combat bacteria in their most resilient state. These assays typically investigate the three key stages of biofilm development: adhesion, maturation, and dispersal. d-nb.infopeirsoncenter.com
Adhesion Assays: These experiments quantify the ability of bacteria to attach to a surface, which is the initial step of biofilm formation. Microtiter plate assays are commonly used, where bacterial cultures are incubated in wells, and after a set period, non-adherent cells are washed away. The remaining attached biomass is then stained (e.g., with crystal violet) and quantified spectrophotometrically. The introduction of mutacin B-Ny266 is evaluated for its ability to reduce the initial attachment of susceptible strains. nih.gov
Maturation and Inhibition Assays: To assess the effect on biofilm growth and maturation, bacteria are allowed to form a biofilm for a period (e.g., 24-48 hours) in the presence of sub-inhibitory concentrations of mutacin B-Ny266. The resulting biofilm biomass and architecture can be analyzed using techniques like confocal laser scanning microscopy (CLSM) after staining for live/dead cells and the extracellular polymeric substance (EPS) matrix. d-nb.info
Dispersal Assays: These assays test the ability of the lantibiotic to break down pre-formed, mature biofilms. A mature biofilm is first established, and then mutacin B-Ny266 is introduced. The reduction in biofilm biomass or the release of planktonic cells into the supernatant is measured over time to determine the dispersal efficacy.
Lantibiotics have shown promise in these assays, not only by killing cells within the biofilm but also by potentially interfering with the signaling and structural components necessary for biofilm integrity. d-nb.info
Genomic and Proteomic Approaches for Mechanistic Insights
High-throughput "omics" technologies provide a system-wide view of the genetic basis for mutacin production and the cellular responses of target bacteria upon exposure.
Comparative Genomics of Mutacin-Producing Strains
Comparative genomics is a powerful tool to understand the evolution, diversity, and distribution of mutacin biosynthetic gene clusters (BGCs). Genetic analysis of the strain S. mutans Ny266 has characterized the locus responsible for producing mutacin B-Ny266. nih.govasm.org This locus is composed of multiple operons containing genes essential for regulation, peptide biosynthesis (lanA and lanA'), post-translational modification, transport, and immunity. nih.govasm.orgresearchgate.net
Key findings from comparative genomic studies include:
Distribution: The gene cluster for mutacin B-Ny266 is not universally present in all S. mutans strains. Its presence has been noted to be restricted to the most invasive serotypes, suggesting a role in competitive fitness and virulence. nih.govasm.org
Pan-Genome Analysis: Broader genomic studies of S. mutans reveal an "open" pan-genome, indicating high genetic diversity and the frequent acquisition of new genes, including those for antimicrobial peptide synthesis. researchgate.netbohrium.com This diversity underscores why different strains produce a wide variety of mutacins. nih.govnih.govasm.org
| Feature | Mutacin B-Ny266 | Mutacin 1140 | Mutacin I (UA140) |
|---|---|---|---|
| Lantibiotic Class | Type A-I | Type A-I | Type A-I |
| Precursor Peptide Gene(s) | lanA, lanA' | lanA | mutA |
| Homology to B-Ny266 lanA | N/A | High (~87%) | Moderate |
| Associated Regulator | NsrRS two-component system | Similar regulatory elements | Part of a 14-ORF operon |
| Key Locus Components | Modification (LanM), Transport (LanT), Immunity (LanFEG) | Similar LanM, T, I genes | Complex operon with multiple biosynthetic genes |
Transcriptomic and Proteomic Profiling of Response to Lantibiotic Exposure
Transcriptomics (studying the complete set of RNA transcripts) and proteomics (studying the complete set of proteins) are employed to understand how susceptible bacteria respond to the stress of mutacin B-Ny266 exposure. While specific studies on mutacin B-Ny266 are limited, the expected bacterial responses can be inferred from research on other cell wall-targeting antibiotics. mdpi.com
Upon exposure to a lantibiotic that inhibits cell wall synthesis and disrupts the cell membrane, a target bacterium is expected to exhibit significant changes in its gene and protein expression profiles.
Methodologies:
Transcriptomics: RNA-sequencing (RNA-Seq) or microarray analysis would be used to compare the transcriptomes of bacteria grown with and without sub-lethal concentrations of mutacin B-Ny266.
Proteomics: Techniques like 2D-gel electrophoresis or mass spectrometry-based approaches (e.g., shotgun proteomics) would identify and quantify changes in protein abundance. mdpi.com
Anticipated Cellular Responses and Findings:
Cell Wall Stress Response: A primary response would be the upregulation of genes and proteins involved in cell wall synthesis and repair to counteract the inhibitory effects of the lantibiotic. This could include increased expression of peptidoglycan synthesis enzymes.
Cell Envelope and Membrane Repair: Damage to the cell membrane would likely trigger the expression of proteins involved in membrane maintenance, lipid biosynthesis, and stress response systems.
Efflux and Transport Systems: Bacteria may attempt to pump the lantibiotic out of the cell by upregulating various ABC transporters or other efflux systems.
Metabolic Adjustments: The significant stress caused by the antibiotic would likely lead to broad shifts in cellular metabolism, potentially downregulating energy-intensive processes while upregulating survival-oriented pathways.
| Protein Category | Predicted Expression Change | Biological Rationale |
|---|---|---|
| Peptidoglycan Synthesis Enzymes | Upregulated | Compensatory response to the inhibition of Lipid II utilization. |
| Cell Division Proteins (e.g., FtsZ) | Downregulated | Arrest of the cell cycle due to inability to form a proper septum. |
| ABC Transporters / Efflux Pumps | Upregulated | Attempt to actively remove the lantibiotic from the cell. |
| General Stress Proteins (e.g., Chaperones) | Upregulated | Response to protein misfolding and cellular damage. |
| Energy Metabolism Enzymes | Downregulated | Conservation of energy resources under severe cellular stress. |
These advanced methodologies provide a comprehensive picture of mutacin B-Ny266, from its specific molecular target to its role in microbial ecology and the complex cellular responses it elicits in target bacteria.
Future Research Directions and Unanswered Questions
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthetic pathway of mutacin B-Ny266 involves a series of complex post-translational modifications, which are critical for its structure and function. The chromosomal locus encoding this lantibiotic is composed of six predicted operon structures that include genes for regulation, biosynthesis, modification, transport, and immunity. nih.govasm.org While the general framework of lantibiotic biosynthesis is understood, involving the dehydration of serine and threonine residues and the formation of thioether cross-links, the specific enzymes responsible for these modifications in the mutacin B-Ny266 pathway warrant deeper investigation. asm.orgnih.gov
Future research should focus on the heterologous expression and biochemical characterization of the individual "Lan" enzymes (e.g., LanB, LanC, LanM) from the mutacin B-Ny266 gene cluster. This would allow for a detailed in vitro dissection of their catalytic mechanisms and substrate specificities. Such studies could reveal novel enzymatic functions or variations on known lantibiotic modification themes. For instance, recent genetic analysis suggests that mutacin B-Ny266 may function as a two-peptide lantibiotic, with both LanA and LanA' peptides being produced from the locus. asm.orgasm.org Elucidating the precise roles of the biosynthetic machinery in modifying both peptides could uncover unique aspects of its production and final active structure.
Comprehensive Structural Biology of Target-Mutacin B-Ny266 Complexes
A critical gap in our understanding of mutacin B-Ny266 is the high-resolution structure of the molecule bound to its bacterial target. Lantibiotics like nisin are known to target Lipid II, a crucial precursor in bacterial cell wall synthesis, by forming a cage-like complex around its pyrophosphate moiety. acs.org Given the structural relation of mutacin B-Ny266 to other Type A lantibiotics, it is hypothesized to have a similar mode of action. nih.gov However, the precise molecular interactions remain unconfirmed.
Future research must prioritize the determination of the three-dimensional structure of the mutacin B-Ny266–Lipid II complex using techniques such as X-ray crystallography or cryo-electron microscopy. This would provide atomic-level detail of the binding interface, explaining the basis of its high-affinity interaction and potent bactericidal activity. uniprot.org Furthermore, structural studies could illuminate differences between mutacin B-Ny266 and other lantibiotics, potentially explaining its broad spectrum of activity, which includes multiresistant strains of staphylococci and streptococci. asm.orgnih.gov
Molecular Basis of Specificity Against Gram-Negative Organisms
Lantibiotics are generally more effective against Gram-positive bacteria, with reduced activity against Gram-negative organisms. This is largely attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier, preventing the relatively large lantibiotic molecules from reaching their target, Lipid II, in the cytoplasmic membrane. asm.orgnih.gov While mutacin B-Ny266 has shown some activity against Gram-negative species like Neisseria and Haemophilus influenzae, the molecular basis for this is not well understood. asm.orgnih.gov
Investigating how mutacin B-Ny266 overcomes the outer membrane barrier in susceptible Gram-negative strains is a key future research direction. This could involve identifying specific outer membrane proteins that may act as receptors or transporters, or determining if the peptide has self-promoting uptake properties. Understanding these mechanisms could inform the rational design of mutacin B-Ny266 variants with enhanced activity against a broader range of Gram-negative pathogens, a critical need in the face of rising antibiotic resistance.
Ecological Niche Dynamics and Competitive Advantages in Diverse Microbiomes
The production of bacteriocins like mutacin B-Ny266 confers a significant ecological advantage to the producing organism within its natural habitat. nih.govasm.org In the context of the oral microbiome, Streptococcus mutans utilizes mutacins to compete with and eliminate other bacteria, thereby securing its niche on the tooth surface. nih.govnih.gov Mutacin B-Ny266 is particularly potent, effectively killing a wide array of oral streptococci. nih.govasm.org
Evolutionary Trajectories of Lantibiotic Production and Resistance
The widespread use of any antimicrobial agent inevitably selects for the emergence of resistance. While lantibiotics have been proposed as promising alternatives to conventional antibiotics, the evolutionary pathways leading to resistance are not fully understood. Predicting the evolutionary trajectories of resistance to mutacin B-Ny266 is essential for its sustainable development as a therapeutic. annualreviews.org
Laboratory evolution experiments, where susceptible bacteria are exposed to increasing concentrations of mutacin B-Ny266, can be used to identify the genetic mutations that confer resistance. researchgate.net Whole-genome sequencing of these resistant strains would reveal the molecular mechanisms, which could involve modifications to the target (Lipid II), changes in cell membrane composition, or the upregulation of efflux pumps. Understanding these potential resistance pathways can inform the design of combination therapies or dosing strategies that minimize the likelihood of resistance emerging. ecoevorxiv.orgnih.govresearchgate.net Furthermore, studying the evolutionary pressures that drive the diversity of mutacin loci in different S. mutans strains can provide insights into the co-evolutionary arms race between bacteriocin (B1578144) production and immunity in microbial communities. nih.gov
Integration of Synthetic Biology for Advanced Lantibiotic Discovery and Optimization
Synthetic biology offers powerful tools for the discovery, engineering, and production of novel antimicrobial compounds. The biosynthetic machinery of mutacins presents a fertile ground for such approaches. By manipulating the genes involved in mutacin B-Ny266 production, it is possible to create novel variants with improved properties, such as enhanced stability, increased potency, or an expanded activity spectrum.
A promising avenue of research involves using the mutacin biosynthesis machinery as a platform for producing non-native lantibiotics. nih.gov For example, the leader peptide of the mutacin B-Ny266 precursor could be fused to different core peptide sequences, allowing the native modification enzymes to generate novel lantibiotic structures. This "genome mining" and heterologous expression approach could rapidly expand the arsenal (B13267) of known lantibiotics. nih.gov Furthermore, engineering the host organism, S. mutans, or transferring the biosynthetic cluster to a more tractable host could optimize the production yields of mutacin B-Ny266, making it more viable for clinical and commercial development. nih.gov
Q & A
Q. What structural and functional features distinguish mutacin B-Ny266 from other lantibiotics like mutacin 1140?
Mutacin B-Ny266 is a type A lantibiotic characterized by post-translational modifications, including thioether bridges (lanthionine/methyllanthionine) that confer stability and antimicrobial activity. Primary sequence alignment reveals homology with mutacin 1140, but differences in residue composition (e.g., conserved serine/threonine motifs) likely influence lipid II binding specificity and antimicrobial spectrum . Unlike mutacin 1140, which shows bactericidal activity against S. aureus and S. pneumoniae, mutacin B-Ny266 exhibits broader efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
Q. What methodologies are optimal for purifying mutacin B-Ny266 from Streptococcus mutans cultures?
A three-step purification protocol is recommended:
- Step 1 : Ammonium sulfate precipitation (60% saturation) to concentrate secreted peptides .
- Step 2 : Hydrophobic interaction chromatography (HIC) using a phenyl-Sepharose column with a descending ammonium sulfate gradient .
- Step 3 : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients for final purification . Purity is confirmed via MALDI-TOF mass spectrometry (observed mass: ~2.3 kDa) and Edman degradation for sequence validation .
Q. How is the minimum inhibitory concentration (MIC) of mutacin B-Ny266 determined against Gram-positive pathogens?
MIC assays follow CLSI guidelines with modifications:
- Media : Todd-Hewitt broth supplemented with 0.3% yeast extract .
- Inoculum : ~10<sup>5</sup> CFU/mL of target pathogens (e.g., S. aureus, S. pneumoniae).
- Dilution range : 0.25–128 μg/mL of mutacin B-Ny266 .
- Endpoint : MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hrs at 37°C. Reported MICs: 2–8 μg/mL for S. aureus and 4–16 μg/mL for S. pneumoniae .
Advanced Research Questions
Q. How does the genetic organization of the mutacin B-Ny266 biosynthetic cluster influence its production yield?
The biosynthetic cluster (mun) includes genes encoding:
- Prepeptide (munA) : Encodes the precursor peptide with a leader sequence for modification and export.
- Modification enzymes (munB, munC) : Catalyze dehydration and cyclization to form lanthionine bridges.
- Transporters (munT) : ABC transporters for leader peptide cleavage and secretion . Overexpression of munB and munC in S. mutans strain NY266 increases yield by 40% via optimized fermentation (pH 6.5, 10% inoculum in late log phase) .
Q. What in vivo models demonstrate the efficacy of mutacin B-Ny266, and what methodological considerations are critical?
Mouse intraperitoneal infection model :
- Pathogen : Methicillin-susceptible S. aureus (MSSA) at 10<sup>7</sup> CFU/mouse.
- Dosage : 20 mg/kg mutacin B-Ny266 administered intraperitoneally .
- Outcome : 100% survival at 72 hrs (vs. 70% mortality in controls). Key considerations :
- Serum protein binding reduces bioavailability (92% binding in rat serum), necessitating dose adjustments .
- Toxicity studies show no cytotoxicity up to 100 μg/mL in human keratinocytes .
Q. What mechanistic contradictions exist between mutacin B-Ny266’s in vitro and in vivo activity against S. aureus?
While in vitro studies report intermediate bactericidal activity (MIC: 4–8 μg/mL) , in vivo models show potent efficacy (20 mg/kg dose). This discrepancy may arise from:
- Synergy with host immune factors : Serum components enhance membrane disruption in vivo .
- Biofilm penetration : Mutacin B-Ny266 inhibits S. aureus biofilm formation at sub-MIC concentrations (1–2 μg/mL) . Methodological reconciliation requires dynamic models (e.g., hollow-fiber infection systems) to simulate in vivo pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
